molecular formula C22H20N4O3 B2932815 N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-29-7

N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2932815
CAS RN: 941963-29-7
M. Wt: 388.427
InChI Key: LWWRUMHKUVXGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as MBOPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Radioligand Development for PET Imaging

Radiosynthesis of compounds structurally related to N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been explored for their potential as selective radioligands for imaging the translocator protein (18 kDa) with PET. This research avenue emphasizes the role of such compounds in developing diagnostic tools for neurological diseases, where the translocator protein is implicated (Dollé et al., 2008).

Antioxidant Activity

Another area of application is in the synthesis and evaluation of antioxidant properties. For instance, compounds within the same chemical family have demonstrated moderate to significant radical scavenging activity, underscoring their potential as templates for designing biologically active compounds aimed at combating oxidative stress (Ahmad et al., 2012).

Phosphodiesterase Inhibitors

Research has also delved into the evaluation of pyrazolo[1,5-a]-1,3,5-triazine ring systems, closely related to the compound of interest, as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These findings highlight the potential of such compounds in the development of new therapeutic agents for inflammatory diseases (Raboisson et al., 2003).

Coordination Complexes and Antioxidant Activity

Moreover, novel coordination complexes constructed from pyrazole-acetamide derivatives, akin to the compound , have been synthesized and characterized, revealing significant antioxidant activity. This underscores the utility of these compounds in creating new materials with potential applications in catalysis or as antioxidants (Chkirate et al., 2019).

Anticancer Activity

Finally, derivatives of the compound type have been tested for their anticancer activity, showing promise as agents against various cancer cell lines. This area of application exemplifies the potential of such compounds in medicinal chemistry for the discovery and development of new anticancer therapies (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-29-20-10-6-5-9-17(20)14-23-21(27)15-25-11-12-26-19(22(25)28)13-18(24-26)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWRUMHKUVXGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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